3-[Methyl(pentyl)amino]propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[methyl(pentyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOUTNXDJQKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443937 | |
| Record name | Propanenitrile, 3-(methylpentylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919491-64-8 | |
| Record name | Propanenitrile, 3-(methylpentylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl Pentyl Amino Propanenitrile
Direct Amination Approaches
Direct amination strategies are a cornerstone in the synthesis of 3-[Methyl(pentyl)amino]propanenitrile, offering efficient ways to introduce the amino functionality. These methods often begin with the formation of a precursor through reactions like the Michael addition, followed by steps to achieve the desired tertiary amine structure.
Michael Addition Reactions for Precursor Synthesis
The Michael addition, a conjugate addition reaction, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of synthesizing precursors for this compound, it plays a pivotal role in the addition of amines to activated alkenes like acrylonitrile (B1666552).
The conjugate addition of a secondary amine, specifically N-methylpentylamine, to acrylonitrile represents a direct and atom-economical method to form the backbone of this compound. This reaction, also known as cyanoethylation, involves the nucleophilic attack of the amine on the β-carbon of the acrylonitrile molecule. google.com The reaction is typically base-catalyzed. google.com
Alternatively, a two-step approach can be employed, starting with the Michael addition of a primary amine, such as n-pentylamine, to an acrylate (B77674) ester. This forms a 3-(pentylamino)propionate ester, a key precursor for subsequent methylation. google.com
A general representation of the Michael addition of an amine to acrylonitrile is shown below:
In this reaction, R1 and R2 represent alkyl groups or a combination of an alkyl group and hydrogen.
A patent describes a related synthesis where methylamine (B109427) is reacted with acrylonitrile to produce 3-methylaminopropionitrile. This intermediate can then be further alkylated.
The kinetics of the Michael addition of amines to acrylonitrile can be influenced by several factors, including the nature of the amine, the solvent, and the presence of catalysts. While the reaction can proceed without a catalyst, studies have shown that catalysts can significantly accelerate the reaction rate.
Optimization of the Michael addition often involves exploring different catalysts and reaction conditions to maximize yield and minimize reaction times. For instance, the use of heterogeneous catalysts, such as acidic or basic oxides (e.g., Al₂O₃, SiO₂), has been reported for the continuous production of 3-aminopropionitriles. google.com These reactions are typically carried out at elevated temperatures (40°C to 200°C) and pressures. google.com
The table below summarizes general conditions for the Michael addition of amines.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Pressure (bar) |
| Amine | Acrylonitrile | Heterogeneous (e.g., Al₂O₃, SiO₂) | Excess amine or other organic solvents | 40-200 | 1-350 |
Alkylation Strategies for Tertiary Amine Formation
Once a suitable precursor has been synthesized, typically a secondary amine, the final step involves the introduction of the remaining alkyl group to form the tertiary amine, this compound. This can be achieved through various alkylation strategies, including reductive amination and N-alkylation with halogenated precursors.
Reductive amination is a versatile method for forming amines from carbonyl compounds. In the synthesis of this compound, this pathway is particularly useful for introducing the methyl group onto a secondary amine precursor.
A notable example is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269). google.com A patent describes a process where 3-(N-pentylamino)propionate is reacted with formaldehyde and formic acid to yield the N-methylated product. google.com This reaction proceeds via an iminium ion intermediate, which is then reduced by formic acid. A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium (B1175870) salts. google.com
The general scheme for the Eschweiler-Clarke reaction is as follows:
Here, R1 and R2 represent the pentyl and 2-cyanoethyl groups, respectively.
The reaction is typically carried out at room temperature or with gentle heating. For instance, a procedure describes reacting the precursor with formalin and formic acid overnight at room temperature. google.com
A direct and straightforward method for the synthesis of this compound involves the N-alkylation of N-methylpentylamine with a 3-halopropanenitrile, such as 3-chloropropanenitrile. smolecule.com This reaction is a classic example of a nucleophilic substitution, where the secondary amine acts as the nucleophile, displacing the halide from the propanenitrile backbone.
The general reaction is as follows:
Where X represents a halogen, such as chlorine.
This method is often employed in the synthesis of related compounds. For example, a patent details the N-alkylation of N-methyl, N-pentyl amine with methyl-3-halopropionate in a solvent at temperatures ranging from 25°C to 80°C to produce the corresponding propionate (B1217596) ester. google.com This indicates that similar conditions could be applicable for the synthesis of the nitrile derivative.
The choice of base and solvent is crucial for the success of this reaction, with common choices including potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Multi-Step Synthesis Schemes and Reaction Sequences
The preparation of this compound is typically accomplished through well-established organic reactions, primarily involving Michael addition and subsequent alkylation or reductive amination steps. Two principal multi-step pathways are recognized for this class of compounds.
The most direct route involves the Michael addition of N-methylpentylamine to acrylonitrile. This reaction, a conjugate addition, directly forms the target molecule. The reaction mechanism involves the nucleophilic attack of the secondary amine on the β-carbon of the α,β-unsaturated nitrile.
An alternative two-step sequence begins with a different set of starting materials. First, n-pentylamine (also known as n-amylamine) is reacted with an acrylate ester, such as ethyl acrylate, via a Michael addition to produce a 3-(N-pentylamino)propionate ester. google.com This intermediate is then methylated. A common method for this N-methylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde for reductive methylation. google.com The resulting ester would then need to be converted to the nitrile, a less common transformation. A more direct approach following the initial Michael addition would be to use a different methylating agent on the secondary amine intermediate before nitrile formation.
Another variation involves the reaction of 3-methylaminopropionitrile with a pentyl halide (e.g., 1-bromopentane). In this scenario, the secondary amine of 3-methylaminopropionitrile acts as a nucleophile, displacing the halide from the pentyl group to form the desired tertiary amine. However, this method carries the risk of over-alkylation, potentially forming a quaternary ammonium salt, which can negatively impact the reaction's yield and purity. google.com
The selection of a specific route often depends on the availability and cost of starting materials, desired purity, and scalability for industrial production. google.com
Table 1: Comparison of Multi-Step Synthesis Routes
| Synthetic Route | Starting Materials | Key Intermediates | Primary Reactions | Notes |
|---|---|---|---|---|
| Direct Michael Addition | N-Methylpentylamine, Acrylonitrile | None | Michael Addition | A direct, one-step approach to the carbon-nitrogen backbone. |
| Michael Addition & Reductive Methylation | n-Pentylamine, Acrylate Esters, Formic Acid, Formaldehyde | 3-(N-Pentylamino)propionate Ester | Michael Addition, Reductive Methylation | A versatile method, though it initially yields the propionic acid/ester analogue, not the nitrile directly. google.com |
| Alkylation of Aminopropionitrile | 3-Methylaminopropionitrile, Pentyl Halide | None | Nucleophilic Substitution | Risks over-alkylation and the formation of quaternary ammonium salt byproducts. google.com |
Novel Catalytic and Green Chemistry Approaches in Synthesis
Recent advancements in chemical synthesis have emphasized the development of more efficient, selective, and environmentally benign processes. These principles are applicable to the synthesis of aminonitriles, focusing on the use of advanced catalysts and the reduction of hazardous waste.
Heterogeneous Catalysis in Amine-Nitrile Formation
Heterogeneous catalysis offers significant advantages for industrial-scale synthesis, including simplified catalyst recovery and reuse, and suitability for continuous flow processes. For the synthesis of 3-aminopropionitriles, a general and improved process involves reacting an amine with an acrylonitrile derivative over a heterogeneous catalyst in a tubular reactor. google.com This method can be operated at temperatures ranging from 40°C to 200°C and pressures from 1 to 350 bar, allowing for high throughput and efficient production. google.com
The catalysts employed are typically solid materials that facilitate the conjugate addition. While the patent does not specify the exact catalysts for this particular transformation, related nitrile chemistry utilizes various metal-based and solid acid catalysts. For instance, the hydrogenation of nitriles to amines, a related process, often employs group 10 metals like palladium, platinum, or Raney nickel, highlighting the utility of metal surfaces in activating these functional groups. wikipedia.org The reverse reaction, forming the aminonitrile, can benefit from catalysts that activate the acrylonitrile molecule for nucleophilic attack by the amine.
Table 2: Heterogeneous Catalysis Parameters for Aminonitrile Synthesis
| Parameter | Range/Type | Significance | Reference |
|---|---|---|---|
| Reactor Type | Tubular, Fixed-Bed | Allows for continuous production. | google.com |
| Catalyst Type | Heterogeneous (Solid) | Simplifies product purification and allows for catalyst recycling. | google.com |
| Temperature | 40–200 °C | Optimizes reaction rate while minimizing side reactions. | google.com |
| Pressure | 1–350 bar | Can increase reaction rates and influence product selectivity. | google.com |
| Potential Catalysts | Metals (Pt, Pd), Solid Acids | Based on related nitrile and amine transformations. wikipedia.orgresearchgate.net |
Solvent-Free or Reduced-Solvent Reaction Systems
Green chemistry principles encourage the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free synthesis is a key strategy in this area.
One approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335). These mixtures can act as both the solvent and the catalyst, providing an ecofriendly medium for reactions like the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org Although this applies to a different starting material, the principle of using a DES to facilitate nitrile formation is a relevant green approach.
Another solvent-free method involves using solid acid catalysts. For example, sulfated zirconia has been effectively used to catalyze the condensation of β-dicarbonyl compounds with amines under solvent-free conditions. researchgate.net This demonstrates the potential for solid catalysts to enable reactions to proceed efficiently without a traditional solvent, which could be adapted for the Michael addition required to form this compound. These solvent-free approaches reduce waste, often simplify workup procedures, and are more atom-economical. researchgate.net
Table 3: Green Chemistry Approaches in Nitrile Synthesis
| Approach | Description | Example System | Potential Benefits | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvents (DES) | A mixture of compounds that forms a eutectic with a melting point lower than the individual components. Can act as a recyclable solvent and catalyst. | Choline chloride and urea for nitrile synthesis from aldehydes. | Biodegradable, low toxicity, reduced waste. | organic-chemistry.org |
| Solid Acid Catalysis | Use of a solid, reusable acid catalyst to promote the reaction without a liquid solvent medium. | Sulfated zirconia for amine condensation reactions. | Solvent-free conditions, catalyst reusability, operational simplicity. | researchgate.net |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | The hydration of nitriles to amides is a 100% atom-economical reaction. | Minimizes waste, increases efficiency. | researchgate.net |
Purification and Isolation Techniques in Preparative Chemistry
After the synthesis, the crude product mixture containing this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound (a basic, likely liquid amine) and the nature of the impurities.
Distillation under reduced pressure is a common and effective technique for purifying liquid compounds with relatively high boiling points. Lowering the pressure reduces the boiling point, preventing thermal decomposition of the compound during purification.
Acid-base extraction is a highly effective method for separating basic compounds like amines from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, and the pH raised with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. nih.gov Careful control of pH is critical for maximizing product recovery.
For more challenging separations, column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as they are carried through the column by a mobile phase (solvent).
Finally, recrystallization may be used if the compound is a solid at room temperature or if a solid derivative (like a hydrochloride salt) is formed. google.com This involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Table 4: Purification and Isolation Techniques
| Technique | Principle | Applicability for this compound | Notes |
|---|---|---|---|
| Reduced Pressure Distillation | Separation based on differences in boiling points at low pressure. | Suitable for purifying the liquid free-base form of the compound. | Prevents thermal degradation of the product. |
| Acid-Base Extraction | Separation based on the differential solubility of acidic/basic/neutral compounds in aqueous and organic phases at different pH values. | Highly effective for isolating the basic amine from non-basic impurities. nih.gov | pH control is crucial for efficient separation and recovery. |
| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase. | Used for high-purity applications or when distillation/extraction is insufficient. | Can be resource-intensive for large-scale production. |
| Filtration and Concentration | Physical separation of a solid from a liquid, followed by solvent removal. | Primarily used to isolate a solid product, such as a salt derivative. google.com | A straightforward workup step. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Applicable if the final product is a solid or is converted to a crystalline salt. | Solvent selection is key to obtaining high purity and yield. |
Role of 3 Methyl Pentyl Amino Propanenitrile As a Key Synthetic Intermediate
Precursor in Complex Organic Molecule Synthesis
The reactivity of its nitrile and amine functionalities allows for a range of chemical transformations, establishing 3-[Methyl(pentyl)amino]propanenitrile as a valuable starting material in multi-step synthetic pathways.
One of the fundamental transformations of this compound involves the conversion of its nitrile group into a carboxylic acid functionality. This conversion is a pivotal step that paves the way for further molecular elaboration.
The nitrile group (–C≡N) of this compound can be converted to a carboxylic acid through hydrolysis. This reaction can proceed under either acidic or basic conditions. google.com In both pathways, the reaction is understood to occur in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. google.comresearchgate.net
Acid-Catalyzed Hydrolysis : This pathway involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid (HCl). researchgate.net The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. nih.gov The process ultimately yields the free carboxylic acid and an ammonium (B1175870) salt. researchgate.net Patent literature describes a specific method where this compound is hydrolyzed to its corresponding acid hydrochloride salt by refluxing with concentrated HCl. google.com
Base-Catalyzed Hydrolysis : Alternatively, the hydrolysis can be achieved by heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH). researchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. google.com This method initially produces a salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. researchgate.net To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. researchgate.net
The hydrolysis of this compound directly leads to the formation of its corresponding propanoic acid analog, 3-[Methyl(pentyl)amino]propanoic acid . This compound, often available as its hydrochloride salt, is a key intermediate in its own right, particularly in the synthesis of bisphosphonates like Ibandronate. google.comcymitquimica.com It is also referred to as Ibanic acid or N-Methyl-N-pentyl-β-alanine. nih.govcymitquimica.com
Further derivatization can occur. For instance, the propanoic acid can be esterified, or the initial nitrile can be converted to an ester through different synthetic routes. An example of such a derivative is Methyl 3-(methyl(pentyl)amino)propanoate , which also serves as an intermediate in the synthesis of Ibandronate Sodium. google.comgoogle.com
Table 1: Propanoic Acid Analogs Derived from this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Synonym |
| 3-[Methyl(pentyl)amino]propanoic acid hydrochloride | C₉H₁₉NO₂ · HCl | 209.71 | Ibanic acid hydrochloride; Intermediate of Ibandronate Sodium. cymitquimica.comnih.gov |
| Methyl 3-(methyl(pentyl)amino)propanoate | C₁₀H₂₁NO₂ | 187.28 | N-Methyl-N-pentyl-β-alanine methyl ester; Intermediate in the synthesis of sodium Ibandronate. google.com |
A significant application of the derivatives of this compound is their use in synthesizing amino-phosphonic acids. These compounds are analogs of amino acids where a carboxylic acid group is replaced by a phosphonic acid functionality, a feature known to be important for various biological activities. nih.gov
The propanoic acid derivative, 3-[Methyl(pentyl)amino]propanoic acid, is the direct precursor for synthesizing Ibandronic acid, a potent nitrogen-containing bisphosphonate. researchgate.netgoogleapis.com The synthesis involves a bisphosphorylation reaction.
Patented processes describe reacting 3-[N-(methylpentyl)amino]propionic acid with a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), in an organic solvent. google.comgoogle.comgoogle.com The reaction is typically heated for several hours. After the initial reaction, the mixture is hydrolyzed by refluxing with water to yield the final bisphosphonic acid product, [1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid (Ibandronic acid). google.comgoogle.comgoogleapis.com
Table 2: Typical Reaction Conditions for Bisphosphorylation
| Parameter | Condition |
| Starting Material | 3-[N-(methylpentyl)amino]propionic acid hydrochloride |
| Reagents | Phosphorous acid (H₃PO₃), Phosphorus trichloride (PCl₃) |
| Solvent | Organic solvents such as toluene, chlorobenzene, or xylene. google.comgoogle.comgoogle.com |
| Temperature | 50 to 100°C, with a preferred range of 80-90°C. google.comgoogle.comgoogle.com |
| Reaction Time | Approximately 7-10 hours. google.comgoogle.comgoogle.com |
| Work-up | Removal of solvent, followed by hydrolysis with water under reflux. google.comgoogle.com |
The final phosphonic acid product, Ibandronic acid, is typically converted to a salt, such as Ibandronate sodium, for pharmaceutical applications. nih.gov Like many solid-state pharmaceutical compounds, Ibandronate sodium can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs are chemically identical but differ in their crystal lattice structure, which can affect physical properties.
Numerous polymorphic forms of Ibandronate sodium have been identified and characterized, primarily using X-ray powder diffraction (XRPD). google.comgoogle.com For instance, two forms, designated polymorph A and polymorph B, are known, with polymorph B being common in pharmaceutical formulations. epo.org Further research has revealed a multitude of other crystalline forms, often designated by Greek letters or other alphanumeric codes. google.comgoogle.comnih.gov These different forms are often prepared by crystallization from various solvent systems.
Table 3: Selected Polymorphic Forms of Ibandronate Sodium and Characteristic XRPD Peaks (°2θ)
| Polymorph Name | Characteristic XRPD Peaks (°2θ ± 0.2°) | Associated Solvent (if any) | Reference |
| Form α | 5.0, 10.0, 16.1, 19.8, 27.7 | N-methyl-2-pyrrolidinone | google.comgoogle.com |
| Form β | 4.9, 9.6, 17.1, 19.8 | 2-propanol | google.com |
| Form γ | 4.9, 6.1, 6.5, 12.2, 16.8, 25.8 | - | google.comgoogle.com |
| Form δ | 5.8, 17.0, 25.6, 26.3, 30.8 | - | google.comgoogle.com |
| Form ε | 4.9, 6.0, 17.1, 19.8 | 2-propanol | google.com |
| Form C2 | 10.7, 13.3, 18.0, 20.4 | n-butanol | nih.gov |
Integration into Macrocyclic or Polycyclic Systems
While direct literature on the integration of this compound into macrocyclic or polycyclic systems is not abundant, the bifunctional nature of the molecule presents clear potential for such applications. The synthesis of macrocycles often relies on intramolecular reactions of linear precursors containing two reactive functional groups. In principle, the nitrile and a latent functional group introduced via the tertiary amine could participate in a ring-closing reaction.
For instance, the nitrile group can react with an aminothiol (B82208) to form a thiazoline (B8809763) ring, which can then be hydrolyzed to a dipeptide. This type of reaction, involving the cyclization of aminonitriles with molecules like cysteine or homocysteine, has been explored in prebiotic chemistry to form 5- or 6-membered ring heterocycles. nih.gov Such a strategy could be adapted to form larger macrocyclic structures by designing a linear precursor where the this compound moiety is tethered to a thiol-containing fragment.
Furthermore, the tertiary amine could be quaternized with a reagent also containing a functional group capable of reacting with the nitrile. This intramolecular reaction would lead to the formation of a macrocyclic quaternary ammonium salt. The synthesis of macrocyclic polyamines often involves the cycloaddition of dihalides and amines, a strategy that could be conceptually applied here. mdpi.com The inherent flexibility of the propanenitrile chain and the pentyl group would influence the conformational preferences of the resulting macrocycle, a key factor in its potential applications, such as in host-guest chemistry.
Utilization in Materials Science Applications
The ability of this compound to be incorporated into larger molecular structures extends to the realm of polymer chemistry, where it can be used to introduce specific functionalities into polymer backbones or as a monomer for the synthesis of novel polymers.
Incorporation into Polymer Architectures
Polymers containing tertiary amine groups are of significant practical interest, both as free bases and as their quaternary ammonium salts, finding applications as ion-exchange resins, catalysts, and antimicrobial materials. A key method for preparing such polymers is through the chemical modification of pre-existing polymers.
A notable application of 3-[alkyl(amino)]propanenitriles, including the pentyl derivative analogous to the title compound, is their reaction with chloromethylated polystyrene (CMPS). researchgate.net This reaction involves the nucleophilic attack of the tertiary amine on the chloromethyl group of the polystyrene, resulting in the formation of a quaternary ammonium salt and covalently linking the aminonitrile moiety to the polymer backbone. researchgate.net
The reaction can be represented as follows:
This polymer-analogous reaction effectively transforms a reactive polymer into a functionalized one with pendant tertiary amine and nitrile groups. researchgate.net
The product of the reaction between CMPS and 3-[alkyl(amino)]propionitrile is a polymer with pendant quaternary ammonium groups, where the nitrogen atom is part of the original tertiary amine. These polymers, such as poly[1-[4-[N-alkyl-N-(2-cyanoethyl)aminomethyl]phenyl]ethylene], possess both the nitrile functionality and a charged ammonium center. researchgate.net The presence of these groups confers new properties to the polystyrene base material. researchgate.net
The structure and reactivity of these modified polymers have been characterized using various analytical techniques. researchgate.net Infrared (IR) spectroscopy confirms the presence of the nitrile group (C≡N stretching vibration typically around 2240 cm⁻¹) and changes in the aromatic substitution pattern of the polystyrene. researchgate.net Proton nuclear magnetic resonance (¹H NMR) spectroscopy can be used to identify the signals corresponding to the protons of the attached aminonitrile side chain. researchgate.net
Kinetic studies of the reaction between CMPS and 3-alkylaminopropionitriles have shown that the reaction is characterized by two rate constants, with a change in rate occurring at approximately 45-50% conversion. researchgate.net This kinetic behavior is often observed in polymer-analogous reactions and is attributed to factors such as steric hindrance and changes in the local environment as the reaction proceeds.
Table 1: Kinetic Data for the Reaction of Chloromethylated Polystyrene with 3-alkylaminopropionitriles
This table is a representative example based on data for analogous 3-alkylaminopropionitriles as detailed in Bîrlădeanu et al., 2002. Specific data for the methyl(pentyl) derivative was not available.
| Alkyl Group | Initial Rate Constant (k₁) (L·mol⁻¹·s⁻¹) | Rate Constant (k₂) (L·mol⁻¹·s⁻¹) at >50% Conversion |
| Propyl | Data not available | Data not available |
| Butyl | Data not available | Data not available |
| Pentyl | Data not available | Data not available |
| Neopentyl | Data not available | Data not available |
Data would be populated here from experimental findings.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Beyond Identification
Mass Spectrometry for Mechanistic and Isotopic Tracing
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 3-[Methyl(pentyl)amino]propanenitrile, it is used for molecular weight confirmation and can provide insights into its fragmentation patterns for structural verification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in its identification when coupled with ion mobility-mass spectrometry.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 155.15428 | 134.1 |
| [M+Na]⁺ | 177.13622 | 141.3 |
| [M-H]⁻ | 153.13972 | 135.7 |
| [M+K]⁺ | 193.11016 | 141.4 |
| [M]⁺ | 154.14645 | 131.8 |
| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |
Beyond simple identification, mass spectrometry, particularly Isotope Ratio Mass Spectrometry (IRMS), is a key tool for mechanistic and isotopic tracing studies. nih.govvliz.be By synthesizing this compound using starting materials enriched with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), one can trace the fate of these isotopes through a reaction or a biological system. nih.gov This allows for the detailed elucidation of reaction mechanisms, metabolic pathways, or environmental fate. vliz.beresearchgate.net For example, using ¹³C-labeled acrylonitrile (B1666552) in the synthesis could help confirm the reaction pathway and identify the origin of each carbon atom in the final product's mass spectrum fragmentation.
Furthermore, phenomena such as the in-source reduction of nitriles to their corresponding primary amines have been observed under positive ion electrospray ionization (ESI) conditions, which is an important consideration when interpreting mass spectra of nitrile-containing compounds. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of vibrations corresponding to its nitrile and tertiary amine functionalities, as well as its aliphatic hydrocarbon structure.
The most diagnostic feature in the spectrum is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This absorption is typically sharp and strong, appearing in the range of 2260-2240 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.comnih.gov The presence of this distinct band is a clear indicator of the nitrile functionality. libretexts.org
Another key feature is the absence of signals in the 3500-3200 cm⁻¹ region. Primary and secondary amines show one or two N-H stretching bands in this area, respectively. libretexts.orgwpmucdn.com The lack of these bands in the spectrum of this compound confirms the tertiary nature of its amine group. wpmucdn.com
Other expected absorptions include C-H stretching vibrations from the methyl and pentyl groups, which appear just below 3000 cm⁻¹, and various C-H bending and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Sharp, Strong |
| Tertiary Amine (-NR₃) | N-H Stretch | Absent | - |
| Alkyl (C-H) | Stretch | 2960 - 2850 | Strong |
| Alkyl (C-H) | Bend | 1470 - 1365 | Variable |
| Amine (C-N) | Stretch | 1250 - 1020 | Medium - Weak |
Electrophoretic Methods for Purity Assessment
Electrophoretic methods, particularly Capillary Electrophoresis (CE), are high-efficiency separation techniques well-suited for the purity assessment of small molecules, including pharmaceutical compounds and their impurities. nih.gov Since this compound has been identified as a related compound or impurity in the synthesis of pharmaceuticals like Ibandronate, CE is a highly relevant analytical method. lgcstandards.comlgcstandards.com
CE separates analytes based on their differential migration in an electrolytic solution within a narrow fused-silica capillary under the influence of a high-voltage electric field. nih.gov The separation is primarily based on the analyte's charge-to-size ratio. For a basic compound like this compound, analysis is typically performed in an acidic buffer where the tertiary amine is protonated, imparting a positive charge to the molecule.
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. nih.gov In CZE, the separation occurs in a free solution, providing high resolution and rapid analysis times. Detection is commonly achieved using UV-Vis absorbance detectors or by coupling the capillary outlet to a mass spectrometer (CE-MS), which provides both separation and mass identification for unequivocal peak purity assessment. nih.gov This makes CE a powerful tool for quantifying the purity of this compound and detecting any closely related impurities. nih.govnih.gov
Quantum Mechanical Investigations
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For a molecule like this compound, methods such as Density Functional Theory (DFT) would be highly suitable for providing a balance between computational cost and accuracy.
A detailed analysis of the electronic structure reveals how and where electrons are distributed within the molecule, which is key to its stability and reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wave function obtained from QM calculations.
The nitrogen atom of the tertiary amine and the nitrogen of the nitrile group are key features. The lone pair of electrons on the amine nitrogen is a site of nucleophilicity. The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization makes the carbon atom of the nitrile group electrophilic.
Illustrative NBO Analysis Data:
The following table presents hypothetical data from an NBO analysis, illustrating the charge distribution and key orbital interactions.
| Atom/Bond | Natural Charge (e) | Occupancy | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| N (amine) | -0.65 | 1.98 | LP(1) N | σ*(C-H) | 2.5 |
| C (nitrile) | +0.15 | - | - | - | - |
| N (nitrile) | -0.40 | 1.99 | LP(1) N | - | - |
| σ(C-N) amine | - | 1.99 | - | - | - |
| π(C≡N) nitrile | - | 1.98 | - | - | - |
Note: This data is illustrative and represents typical values expected from a DFT/NBO calculation.
The flexibility of the pentyl chain and the propanenitrile linker means that the molecule can exist in numerous conformations. A conformer analysis would identify the most stable (lowest energy) three-dimensional structures. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.
The energy landscape would likely show several local minima, corresponding to different stable conformers. The global minimum would represent the most populated conformation in the gas phase. The energy barriers between these conformers determine the rate of interconversion.
Illustrative Conformational Energy Data:
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-N-C-C) | Dihedral Angle 2 (°C-C-C-C) |
| 1 (Global Min) | 0.00 | 178.5 | 179.2 |
| 2 | 1.25 | 65.3 | 178.9 |
| 3 | 1.89 | 179.1 | 68.4 |
| 4 | 3.10 | 64.8 | 69.1 |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the movement of atoms in a molecule over time, offering insights into its dynamic behavior and interactions with its environment.
MD simulations would reveal the dynamic nature of the conformational landscape. The pentyl group is expected to be highly flexible, with rapid transitions between different gauche and anti conformations of its carbon-carbon bonds. The root-mean-square fluctuation (RMSF) of each atom can be calculated to quantify this flexibility. Atoms in the pentyl chain would likely exhibit higher RMSF values than the atoms in the more constrained propanenitrile group.
The behavior of this compound in a solvent can be simulated by placing the molecule in a box of solvent molecules (e.g., water, methanol) and running an MD simulation. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around different parts of the solute.
In an aqueous environment, water molecules are expected to form hydrogen bonds with the nitrogen atom of the nitrile group and interact favorably with the polar amine group. The nonpolar pentyl chain would exhibit hydrophobic interactions, leading to a specific structuring of water molecules around it to maximize hydrogen bonding within the solvent.
Reaction Mechanism Predictions and Validation
Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. One plausible reaction is the cyanoethylation of methyl(pentyl)amine with acrylonitrile, which would form the target molecule.
The reaction mechanism can be investigated by locating the transition state (TS) structure and calculating the activation energy. The reaction would likely proceed via a Michael addition, where the nucleophilic amine nitrogen attacks the β-carbon of acrylonitrile.
Illustrative Reaction Energetics:
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
| Reactant Complex | -2.5 | +5.0 | - |
| Transition State | +12.0 | +25.0 | 14.5 |
| Product Complex | -15.0 | -5.0 | - |
Note: This data is a hypothetical representation for the cyanoethylation reaction.
Validation of these theoretical predictions would ideally come from experimental studies, such as kinetic analysis of the reaction or spectroscopic identification of intermediates. In the absence of experimental data, the reliability of the predictions can be assessed by using high-level computational methods and ensuring the results are consistent with known chemical principles.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Applications
The presence of both a nucleophilic nitrogen and a nitrile group makes 3-[Methyl(pentyl)amino]propanenitrile a versatile building block for organic synthesis. Future research is likely to focus on harnessing this dual reactivity to construct more complex molecular architectures.
One promising area is the synthesis of heterocyclic compounds. uni-mainz.deresearchgate.netnih.govacs.org Aminonitriles are well-established precursors for a variety of nitrogen-containing rings, which are prevalent in pharmaceuticals and agrochemicals. mdpi.comresearchgate.netbohrium.com The nitrile group can undergo cyclization reactions with the amino moiety or other reagents to form pyridines, pyrimidines, or other heterocyclic systems. The methyl and pentyl groups on the nitrogen atom can influence the solubility and steric interactions of the resulting molecules, potentially leading to novel compounds with specific biological activities.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, expanding the range of possible synthetic transformations. This could allow for the synthesis of specialized amino acids, diamines, or amides that are not readily accessible through other routes. cabidigitallibrary.orgresearchgate.net The development of catalytic methods, including the use of organocatalysts or transition metal catalysts, for these transformations could enhance the efficiency and selectivity of these reactions. mdpi.comresearchgate.netbohrium.comresearchgate.net
| Potential Synthetic Transformation | Resulting Functional Group/Compound Class | Potential Application Area |
| Intramolecular Cyclization | Substituted Piperidines/Pyrrolidines | Pharmaceuticals, Agrochemicals |
| Intermolecular Cyclization with Reagents | Pyrimidines, Imidazoles | Medicinal Chemistry |
| Nitrile Hydrolysis | Carboxylic Acids | Monomers for Polymers, Fine Chemicals |
| Nitrile Reduction | Primary Amines | Building Blocks for Polyamides, Chelating Agents |
Advanced Material Science Integration
The functional groups of this compound also suggest its potential utility in the development of advanced materials with tailored properties.
A significant area of future research will likely involve the use of this compound as a monomer or a precursor for the synthesis of novel polymers. The hydrolysis of the nitrile to a carboxylic acid and subsequent reaction with the amino group (or the direct polymerization of the aminonitrile) could lead to the formation of polyamides. google.compatentcut.comtue.nl The presence of the N-methyl and N-pentyl substituents would result in a polyamide with unique side-chain functionalities, potentially influencing properties such as solubility, thermal stability, and mechanical strength. Such polymers could find applications as engineering plastics, fibers, or films. Moreover, the incorporation of this compound into polymer networks could lead to the development of functional materials for applications like gas storage and separation. researchgate.netrsc.org
Another emerging application for aminonitrile-containing compounds is in the field of corrosion inhibition. google.comresearchgate.netiaea.org The lone pair of electrons on the nitrogen atom can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The specific alkyl groups on the nitrogen in this compound could enhance its effectiveness by increasing its hydrophobicity and surface coverage. Future research could involve evaluating its performance as a corrosion inhibitor for various metals and in different environments. google.comscience.gov
| Potential Material Application | Relevant Functional Groups | Potential Impact |
| Specialty Polyamides | Amino and Nitrile (or hydrolyzed carboxylic acid) | Enhanced solubility, modified mechanical and thermal properties |
| Functional Polymer Networks | Amino and Nitrile | Gas storage, separation, catalysis |
| Corrosion Inhibitors | Tertiary Amine | Protection of metallic surfaces in industrial applications |
Development of Highly Selective Analytical Probes
The development of new analytical methods and tools is a constantly evolving field, and this compound could serve as a platform for creating novel analytical probes.
One exciting possibility lies in the design of fluorescent sensors. daneshyari.comresearchgate.net The aminonitrile scaffold can be chemically modified to create derivatives that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or other small molecules. womengovtcollegevisakha.ac.inatlas.jp The tertiary amine can act as a binding site, and the electronic properties of the nitrile group can be tuned to influence the fluorescence emission. The development of such probes could have applications in environmental monitoring, biomedical diagnostics, and chemical process control.
Furthermore, the reactivity of the aminonitrile can be exploited for derivatization reactions in analytical chromatography. nih.govresearchgate.netscience.gov By reacting with a chiral derivatizing agent, for example, the enantiomers of a chiral analyte could be separated and quantified. The specific structure of this compound could be tailored to create derivatizing agents with high reactivity and selectivity for certain classes of compounds.
| Potential Analytical Application | Principle of Operation | Target Analytes |
| Fluorescent Chemosensors | Analyte binding induces a change in fluorescence | Metal ions, Anions, Small organic molecules |
| Derivatizing Agents for Chromatography | Covalent reaction to form a detectable derivative | Chiral compounds, Compounds lacking a chromophore |
| Precursors for Mass Spectrometry Probes | Specific fragmentation patterns upon ionization | Biomolecules, Metabolites |
Q & A
Basic: What are the recommended safety protocols for handling 3-[Methyl(pentyl)amino]propanenitrile in laboratory settings?
Answer:
Researchers must adhere to strict safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Storage: Store in tightly sealed containers in cool, dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid release into waterways .
- Emergency Response: For skin contact, rinse immediately with water and soap; for eye exposure, irrigate for 15 minutes and seek medical attention .
Basic: What catalytic methods are effective for synthesizing this compound?
Answer:
A validated method involves reductive methylation using heterogeneous catalysts:
- Catalytic System: Pt/C (0.1 mol%) with formic acid (2.0 equiv.) as a hydrogen donor in toluene .
- Reaction Conditions: Stir at 80°C for 12–24 hours under inert atmosphere.
- Yield Optimization: Adding PhSiH₃ (2.5 equiv.) improves yield to 55%. Monitor reaction progress via TLC or GC-MS .
Basic: Which analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and substituent positioning (e.g., methyl and pentyl groups) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .
Advanced: How do structural modifications (e.g., alkyl chain length) in analogs affect physicochemical properties?
Answer:
Comparative studies of phenoxy-propanenitrile analogs reveal:
- Lipophilicity: Longer alkyl chains (e.g., pentyl vs. methyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects: Electron-withdrawing groups (e.g., fluorine) improve reactivity in nucleophilic substitutions compared to chloro/bromo analogs .
- Biological Activity: Methyl groups enhance hydrophobic interactions in enzyme binding pockets, as seen in antimicrobial assays .
Advanced: How should researchers address contradictory synthesis yields reported for this compound?
Answer:
Discrepancies (e.g., 55% vs. higher yields) may arise from:
- Catalyst Activity: Batch variability in Pt/C catalyst purity or particle size .
- Reagent Stoichiometry: Excess formic acid or incomplete removal of byproducts (e.g., CO₂) can suppress yields .
- Analytical Bias: Ensure consistent quantification methods (e.g., NMR vs. gravimetric analysis) .
Resolution: Conduct controlled replicate experiments with standardized catalysts and in-situ monitoring (e.g., FTIR).
Advanced: What experimental design principles optimize reaction conditions for this compound synthesis?
Answer:
Use a factorial design approach to evaluate variables:
- Critical Parameters: Temperature (60–100°C), catalyst loading (0.05–0.2 mol%), and solvent polarity (toluene vs. DMF) .
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts.
- Scale-Up Considerations: Maintain agitation efficiency and heat transfer in larger reactors to replicate lab-scale results .
Advanced: What strategies mitigate degradation of this compound during long-term storage?
Answer:
Degradation pathways (e.g., hydrolysis or oxidation) require:
- Stabilizers: Add antioxidants (e.g., BHT) at 0.1–0.5% w/w to prevent radical-mediated degradation .
- Moisture Control: Store under nitrogen or argon with molecular sieves to limit hydrolysis .
- Temperature Monitoring: Avoid exposure to >25°C; refrigerate at 4°C for extended stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
